molecular formula C7H12O2 B1318794 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde CAS No. 65626-23-5

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Cat. No. B1318794
CAS RN: 65626-23-5
M. Wt: 128.17 g/mol
InChI Key: AUCJQPPZTFKDHI-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde is a chemical compound that has received increasing interest in recent years. It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives, such as 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde, often involves the reaction of alcohols with 3,4-dihydropyran . In one procedure, the alcohol is treated with 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .


Molecular Structure Analysis

The molecular formula of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde is C7H12O2 . The compound has a molecular weight of 128.17 g/mol . The InChI key for this compound is AUCJQPPZTFKDHI-UHFFFAOYSA-N .

Scientific Research Applications

Catalysis in Synthesis

  • Iron(III)-catalyzed Prins-type cyclization using homopropargylic alcohol has been explored for synthesizing 2-alkyl-4-halo-5,6-dihydro-2H-pyrans. Osmium-catalyzed cis dihydroxylation provides access to trans-2-alkyl-3-hydroxy-tetrahydro-pyran-4-ones, demonstrating the catalyst's utility in standard Prins cyclization and synthesis (Miranda et al., 2003).

Protecting Groups for Alcohols

  • Vanadium(III) Chloride (VCl3) has been used for introducing tetrahydrofuran-based acetal protecting groups for alcohols. This process, conducted at room temperature, is fast, efficient, and tolerates several functional groups without racemization (Das et al., 2007).

Alternatives to Tetrahydropyranyl Protecting Group

  • Research has investigated symmetrical ketal functions as alternatives to the tetrahydropyranyl protecting group. Ketals of tetrahydro-4H-pyran-4-one show promising hydrolysis properties for potential use as protecting groups (Reese et al., 1970).

Organocatalyzed Synthesis

  • Chiral substituted 3-amino tetrahydro-2H-pyran-2-ones have been synthesized via an organocatalyzed cascade process. These compounds can be further transformed into chiral substituted 3-amino piperidin-2-ones with high stereoselectivity (Han et al., 2019).

Educational Application in Organic Laboratory

  • Tetrahydro-2-(2-propynyloxy)-2H-pyran has been synthesized ineducational settings as an introductory organic laboratory exercise. This synthesis illustrates Markownikov Addition and the formation of THP-ether protecting groups, along with modeling advanced NMR phenomena and synthetic techniques like flash column chromatography (Brisbois et al., 1997).

Fused Polycyclic Ring Systems Synthesis

  • A novel strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives via tandem Prins-type cyclization has been developed. This approach allows for the rapid construction of polycyclic architectures, crucial in many natural products (Someswarao et al., 2018).

Acetal Formation and Transformation

  • The synthesis and isomerization of 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde acetals have been explored for their potential biologically active derivatives. These acetals exhibit bacteriostatic effects and can undergo reactions with alcohols under certain conditions (Keiko et al., 2008).

Multicomponent Reaction in Undergraduate Research

  • Undergraduate students synthesized tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran using an environmentally friendly multicomponent reaction (MCR). This project introduces students to modern synthetic methodologies and the scope of reactions with different substrates (Dintzner et al., 2012).

Hemiacetal Intermediate Studies

  • The reaction of 4-methyl-4-penten-2-ol with acetaldehyde, producing a mix of tetrahydropyranols and their dehydration products, suggests a hemiacetal intermediate. This study contributes to the understanding of stereochemical outcomes in such reactions (Tavernier et al., 2010).

properties

IUPAC Name

2-(oxan-4-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-1-7-2-5-9-6-3-7/h4,7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCJQPPZTFKDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590790
Record name (Oxan-4-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

CAS RN

65626-23-5
Record name (Oxan-4-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-4-yl)acetaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(tetrahydro-pyran-4-yl)-ethanol (13 g, 0.1 mol) in dichloromethane (150 mL) was added pyridinium chlorochromate (43 g, 0.2 mol) portion-wise at room temperature. The dark suspension was stirred at room temperature for 5 h. The reaction mixture was filtered through a short pad of silica gel. The filtrate was concentrated in vacuo to afford (tetrahydro-pyran-4-yl)-acetaldehyde (6.5 g, 50%) as a yellow oil which was used in the next step without purification.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde
Reactant of Route 2
2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde
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2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde
Reactant of Route 4
2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde
Reactant of Route 5
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2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde
Reactant of Route 6
2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Citations

For This Compound
3
Citations
P Bamborough, C Chung, RC Furze… - Journal of Medicinal …, 2018 - ACS Publications
ATAD2 is a cancer-associated protein whose bromodomain has been described as among the least druggable of its class. In our recent disclosure of the first chemical probe against …
Number of citations: 20 pubs.acs.org
J DELHOMEL, RF WALCZAK, ZF MAJD, EF PIHAN… - ic.gc.ca
The present invention provides novel compounds of formula (I) that are modulators of RORgamma. These compounds, and pharmaceutical compositions comprising the same, are …
Number of citations: 2 www.ic.gc.ca
JA Terrett - 2016 - search.proquest.com
Visible light photoredox catalysis has emerged in recent years as a powerful technique in organic synthesis due to its ability to generate non-traditional sites of reactivity on organic …
Number of citations: 2 search.proquest.com

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